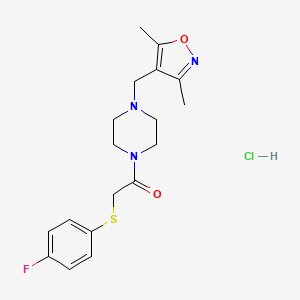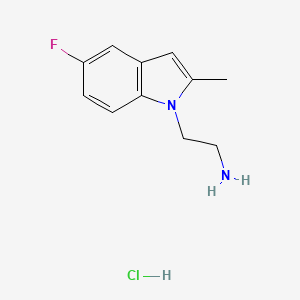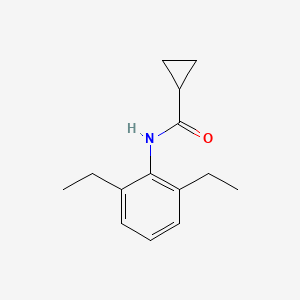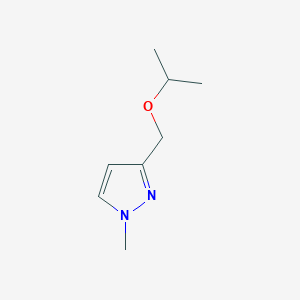
Methyl(triphenylphosphine)gold(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(triphenylphosphine)gold(I) is a compound with the linear formula (C6H5)3P · AuCH3 . It has a molecular weight of 474.29 .
Molecular Structure Analysis
The molecular structure of Methyl(triphenylphosphine)gold(I) consists of a gold atom bonded to a methyl group and a triphenylphosphine molecule . The number of electrons in each of Gold’s shells is 2, 8, 18, 32, 18, 1 .
Chemical Reactions Analysis
Methyl(triphenylphosphine)gold(I) is used as a catalyst in various reactions . For instance, it has been used in phosphine-catalyzed reactions involving methyl vinyl ketone .
Physical And Chemical Properties Analysis
Methyl(triphenylphosphine)gold(I) is a powder with a melting point of approximately 158 °C (dec.) . It should be stored at a temperature between 2-8°C .
Applications De Recherche Scientifique
Gold Nanoparticle Synthesis
Gold nanoparticles find applications in fields like nanotechnology, materials science, and medicine. Methyl(triphenylphosphine)gold(I) serves as a precursor for the synthesis of gold nanoparticles. Researchers modify the ligands around the gold center to tailor the size and properties of these nanoparticles .
Wittig Reactions on Polystyrene Resins
Methyl(triphenylphosphine)gold(I) has been used in Wittig reactions bound to crosslinked polystyrene resins. These resins act as solid supports, facilitating purification and separation of reaction products .
Safety and Hazards
Methyl(triphenylphosphine)gold(I) is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
Mécanisme D'action
Target of Action
Methyl(triphenylphosphine)gold(I) is a gold-based compound that has been found to have significant antiviral effects . The primary targets of this compound are viral replication processes, specifically those of the Chikungunya virus .
Mode of Action
The compound interacts with its targets by inhibiting viral replication. The triphenylphosphine derivatives of the compound have been found to inhibit viral replication by up to 99% . This interaction results in a significant decrease in the number of viable viruses, thereby reducing the severity of the viral infection .
Biochemical Pathways
It is known that the compound interferes with the replication cycle of the virus, particularly in the post-entry step . This interference disrupts the normal life cycle of the virus and prevents it from proliferating within the host organism .
Pharmacokinetics
It is known that the compound is a catalyst, suggesting that it may be involved in facilitating biochemical reactions
Result of Action
The result of Methyl(triphenylphosphine)gold(I)'s action is a significant reduction in viral replication. This leads to a decrease in the number of viable viruses and a reduction in the severity of the viral infection . The compound has also been found to have a protective effect against infection, inhibiting the early stages of infection and presenting a potent antiviral effect in the post-entry step .
Action Environment
The efficacy and stability of Methyl(triphenylphosphine)gold(I) can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability Additionally, the compound’s antiviral effects may be influenced by the specific conditions within the host organism, such as the presence of other biochemical compounds and the state of the host’s immune system
Propriétés
IUPAC Name |
carbanide;gold(1+);triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.CH3.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H3;/q;-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJHVWFIEVTCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18AuP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(triphenylphosphine)gold(I) | |
CAS RN |
23108-72-7 |
Source


|
| Record name | 23108-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl}-N-(3-isopropoxypropyl)acetamide](/img/structure/B2427613.png)


![N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanami de](/img/structure/B2427618.png)

![4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2427622.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2427623.png)



![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2427629.png)
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)
![1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2427632.png)
